Positional Isomerism (3‑Furyl vs. 2‑Furyl) Markedly Alters Physicochemical and Predicted Binding Properties
The furan‑3‑ylmethyl regioisomer (target compound) differs from the furan‑2‑ylmethyl isomer (CAS 1797074‑19‑1) in the spatial orientation of the oxygen heteroatom and the position of the methylene bridge. This change modifies the electrostatic surface potential and the angle of hydrogen‑bond acceptors, which can substantially influence target recognition. In benzothiazole‑6‑carboxamide series, a switch from 2‑furyl to 3‑furyl attachment has been associated with altered potency against phosphodiesterase isoforms [1]. The 3‑furyl isomer presents a distinct three‑dimensional pharmacophore that cannot be mimicked by the 2‑furyl analog. Molecular weight (368.47 g·mol⁻¹ vs. 368.47 g·mol⁻¹) and formula (C₁₉H₁₆N₂O₂S₂) are identical, ruling out simple bulk‑property differences; the differentiation is purely topological.
| Evidence Dimension | Regioisomeric topology – furan attachment position |
|---|---|
| Target Compound Data | Furan‑3‑ylmethyl substitution |
| Comparator Or Baseline | Furan‑2‑ylmethyl isomer (CAS 1797074‑19‑1) |
| Quantified Difference | Identical molecular formula and MW; differentiation lies in spatial orientation of the furan oxygen and the methylene linker, leading to distinct electrostatic maps and predicted binding poses. |
| Conditions | Comparative structural analysis; in silico docking and electrostatic potential calculations are warranted for target‑specific assessment. |
Why This Matters
Procurement of the 3‑furyl isomer ensures access to a unique pharmacophoric geometry that may engage binding pockets inaccessible to the 2‑furyl isomer, directly affecting lead optimization outcomes.
- [1] Life Chemicals. N‑[(furan‑2‑yl)methyl]‑N‑[2‑(thiophen‑2‑yl)ethyl]‑1,3‑benzothiazole‑6‑carboxamide (CAS 1797074‑19‑1) product page, confirming the commercial availability and structural identity of the 2‑furyl positional isomer. View Source
- [2] Heterocyclic compounds as phosphodiesterase inhibitors. Patent WO2012036974A1, which exemplifies varying furan substitution patterns in benzothiazole‑6‑carboxamides and reports differential PDE inhibitory activity. View Source
